3-Bromo-5-(bromomethyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-5-(bromomethyl)benzonitrile and related compounds typically involves bromination processes. For example, compounds with similar structures have been synthesized by starting with precursors like (3-bromo-4,5-dimethoxyphenyl)methanol, followed by a series of reactions leading to bromomethyl-substituted benzenes. These synthesis processes are crucial for producing high-purity compounds for further chemical investigations and applications (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of o-(Bromomethyl)benzonitrile, a closely related compound, has been determined through X-ray crystallography, revealing a monoclinic structure with specific bond lengths and angles that highlight the influence of bromo and bromomethyl groups on the benzene ring's geometry. Such structural details are vital for understanding the compound's chemical behavior and reactivity (Sinha & Dutta, 1979).
Chemical Reactions and Properties
Bromo- and bromomethyl-substituted benzonitriles undergo various chemical reactions, including bromocyclization and coupling reactions, which are essential for synthesizing novel compounds and developing materials with desired properties. These reactions often involve regioselective processes that allow for the introduction of additional functional groups or the formation of new ring structures (Zheng et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, and solubilities, are influenced by their molecular structure and the presence of bromo and bromomethyl groups. For example, the crystalline structures analyzed in the context of Br···Br interactions provide insights into their solid-state properties and potential applications in materials science (Jones et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles and stability under various conditions, are critically dependent on the bromo and bromomethyl groups' positioning on the benzene ring. These properties are essential for the compound's applications in organic synthesis and the development of pharmaceuticals, agrochemicals, and materials (Kysil et al., 2008).
Scientific Research Applications
Synthesis of Thienopyrimidoisoindolones : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to thienopyrimidoisoindolones. These compounds have potential applications in organic synthesis and pharmaceuticals (Kysil, Voitenko, & Wolf, 2008).
Radioligand Development for Brain Imaging : Research includes the synthesis and characterization of radioligands for imaging metabotropic glutamate receptors in the brain using PET. Bromo precursors, derived from bromomethyl analogs, play a crucial role in the development of these radioligands (Siméon et al., 2012).
Photosynthesis Inhibition Studies : 3,5-disubstituted 4-hydroxy-benzonitriles, including bromoxynil, have been studied for their effects on photosynthesis in plants. These compounds show varying effectiveness at inhibiting photosynthesis, with bromine and iodine-containing compounds impacting fluorescence and chlorophyll formation (Szigeti, Tóth, & Paless, 1982).
Synthesis and Refinement Techniques : Technical research on the synthesis and refinement of 4-bromomethyl-benzonitrile, a closely related compound, has been conducted to improve yield and purity. This research is significant for industrial applications where high-purity chemicals are required (Jun-jiang, 2008).
Anticonvulsant Activity Research : Studies on 3-substituted 1,2-benzisoxazole derivatives, synthesized from 3-(bromomethyl)-1,2-benzisoxazole, have been conducted to explore their anticonvulsant activities. These compounds may have potential therapeutic applications (Uno et al., 1979).
Antagonist Benzamide Derivatives Synthesis : The synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene is part of research exploring non-peptide CCR5 antagonist Benzamide derivatives, potentially useful in treating various diseases (Bi, 2015).
properties
IUPAC Name |
3-bromo-5-(bromomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHGEUWDTPFLKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561726 | |
Record name | 3-Bromo-5-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(bromomethyl)benzonitrile | |
CAS RN |
124289-24-3 | |
Record name | 3-Bromo-5-(bromomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(bromomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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